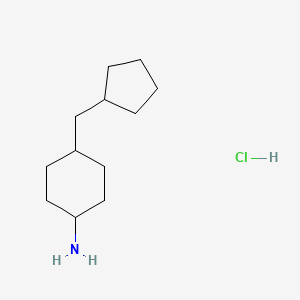

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride, also known as 4-CMC, is an organic compound of the cycloalkyl amine class. It is a white crystalline solid, soluble in water and ethanol, and is used in research and laboratory experiments. It is an important chemical intermediate and is used in the synthesis of pharmaceuticals and other organic compounds. 4-CMC is also used in the synthesis of other cycloalkyl amines, which are important in the study of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

The scientific research applications of compounds structurally related to 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride have been explored in various fields, including enantioselective synthesis and catalysis. For instance, a study by Huang et al. (2019) discussed the development of an N-heterocyclic carbene (NHC)-catalyzed α-carbon amination of chloroaldehydes, employing cyclohexadiene-1,2-diimines as amination reagents. This method affords optically enriched dihydroquinoxalines, which are core structures in many natural products and synthetic bioactive molecules, highlighting its significance in enantioselective synthesis (Huang et al., 2019).

Transfer Hydrogenation

Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes to Brønsted acid-catalyzed transfer hydrogenation as an alternative to the widely used Hantzsch dihydropyridines. This hydrocarbon-based dihydrogen surrogate has shown little advantage over established protocols in imine reduction and reductive amination, but its application enabled the transfer hydrogenation of structurally and electronically unbiased alkenes, demonstrating its utility in catalytic reactions (Chatterjee & Oestreich, 2016).

Nucleophilic Substitution and Regioselectivity

Fujita et al. (2004) explored the elimination-addition mechanism for the nucleophilic substitution reaction of cyclohexenyl iodonium salts, focusing on the regioselectivity of nucleophilic addition to the cyclohexyne intermediate. This study provided insights into the reaction mechanisms and the influence of substituents on the regioselectivity of such reactions, which is crucial for designing targeted synthetic pathways (Fujita et al., 2004).

Radical Transfer Hydroamination

Guin et al. (2007) described the synthesis of new 1-aminated-2,5-cyclohexadienes, which can be used in radical transfer hydroaminations of unactivated and electron-rich double bonds. The study highlighted the good to excellent anti-Markovnikov selectivity and the tolerance of many functional groups under the reaction conditions, providing valuable insights into the versatility of these reactions in organic synthesis (Guin et al., 2007).

Eigenschaften

IUPAC Name |

4-(cyclopentylmethyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10;/h10-12H,1-9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUTUYUYSPCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCC(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1492325.png)

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)

![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)